Brivudine - 69304-47-8

Brivudine

Catalog Number: EVT-288275
CAS Number: 69304-47-8
Molecular Formula: C11H13BrN2O5
Molecular Weight: 333.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivudine ((E)-5-(2-bromovinyl)-2′-deoxyuridine; BVDU) is a synthetic nucleoside analog with potent and selective antiviral activity against varicella-zoster virus (VZV). [, ] Its primary role in scientific research involves investigating its potential as an antiviral agent, particularly against VZV infections, and exploring its mechanisms of action and resistance. [, , , ]

Future Directions
  • Further investigation of its anticancer potential: Research is needed to explore the full therapeutic potential of Brivudine in cancer treatment, building on its observed effects on folate metabolism and its synergistic activity with suicide gene therapy. [, ]
  • Development of novel drug delivery systems: Investigating new formulations and delivery methods for Brivudine, such as topical formulations with enhanced stability, could improve its therapeutic efficacy and patient compliance. [, ]
  • Exploration of combination therapies: Combining Brivudine with other antiviral agents or anticancer drugs could potentially enhance its efficacy and overcome drug resistance. [, ]
  • Investigating the role of the microbiome in Brivudine metabolism: Research suggests that the gut microbiota plays a significant role in Brivudine metabolism, influencing its pharmacokinetics and potentially impacting its efficacy and toxicity. [] Further studies are needed to understand the interplay between Brivudine, the host, and the gut microbiome. []
Source

Brivudine was first synthesized in the 1980s and has been marketed under various brand names. Its development stemmed from the need for effective antiviral agents, particularly for patients with compromised immune systems. The compound is derived from 2'-deoxyuridine and undergoes several synthetic transformations to achieve its final form.

Classification

Brivudine belongs to the class of antiviral medications known as nucleoside analogues. These compounds interfere with viral replication by mimicking natural nucleotides, thus inhibiting viral DNA synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brivudine can be achieved through multiple methods, with varying degrees of complexity and yield. A notable synthesis route involves the following steps:

  1. Preparation of 5-Methylol-2'-deoxyuridine: This intermediate is formed by reacting 2'-deoxyuridine with paraformaldehyde in the presence of triethylamine.
  2. Oxidation: The 5-methylol derivative is then oxidized using manganese dioxide to yield 5-formyl-2'-deoxyuridine.
  3. Condensation: This intermediate undergoes a condensation reaction with malonic acid to produce (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine.
  4. Bromination: Finally, (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine is treated with N-bromosuccinimide in the presence of potassium acetate to yield Brivudine .

The process can be optimized for high purity and yield, often utilizing chromatographic techniques for purification.

Molecular Structure Analysis

Structure and Data

Brivudine's chemical structure can be represented as follows:

  • Molecular Formula: C11H13BrN2O5
  • Molecular Weight: 305.14 g/mol
  • InChI Key: ODZBBRURCPAEIQ-PIXDULNESA-N

The compound features a bromovinyl group at the 5-position of the uracil ring, which is crucial for its antiviral activity.

Chemical Reactions Analysis

Reactions and Technical Details

Brivudine undergoes several key reactions during its synthesis:

  1. Formylation Reaction: The initial step involves the formylation of 2'-deoxyuridine using paraformaldehyde, leading to the formation of a hydroxymethyl derivative.
  2. Oxidation Reaction: Manganese dioxide facilitates the oxidation of the hydroxymethyl group to an aldehyde.
  3. Condensation Reaction: The condensation with malonic acid forms a vinyl derivative, which is essential for subsequent bromination.
  4. Bromination Reaction: The introduction of bromine via N-bromosuccinimide finalizes the formation of Brivudine .

These reactions are characterized by specific conditions such as temperature control and solvent choice, which influence yield and purity.

Mechanism of Action

Process and Data

Brivudine acts primarily by inhibiting viral DNA replication. It targets two key enzymes:

  • Thymidine Kinase 2 (TK2): This enzyme phosphorylates Brivudine, activating it within infected cells.
  • DNA Polymerase: By mimicking thymidine, Brivudine incorporates itself into viral DNA during replication, leading to chain termination.

This mechanism disrupts normal viral replication processes, effectively suppressing viral load in infected individuals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow solid
  • Solubility: Soluble in methanol and dimethyl sulfoxide
  • Melting Point: Approximately 150 °C (decomposes)

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; should be handled with care .
Applications

Scientific Uses

Brivudine is primarily utilized in clinical settings for treating herpes zoster infections. Its effectiveness has been demonstrated in various studies, showing significant improvements in patient outcomes compared to traditional antiviral therapies. Additionally, research continues into its potential applications against other viral infections due to its mechanism of action as a nucleoside analogue.

Mechanistic Foundations of Brivudine Antiviral Activity

Nucleoside Analogue Design: Structural Mimicry of Thymidine

Brivudine is a synthetic nucleoside analogue derived from 2'-deoxyuridine. Its core design principle involves strategic structural modifications to the natural nucleoside thymidine (deoxythymidine), enabling it to function as a substrate mimic while introducing biochemical features disruptive to viral replication [1] [9].

  • Core Scaffold Retention: Brivudine retains the essential 2'-deoxyribose sugar moiety and the uracil base core structure of thymidine. This conservation is critical for its recognition by the same cellular and viral enzymes that process natural nucleosides [9].
  • Critical Modification - Bromovinyl Group: The defining structural alteration occurs at the C5 position of the uracil ring. Thymidine possesses a methyl group (-CH₃) at this position. Brivudine substitutes this with an (E)-2-bromovinyl group (-CH=CHBr). This modification serves two primary purposes:
  • Enhanced Antiviral Potency: The bromovinyl group significantly increases the compound's affinity for the viral thymidine kinase (TK), particularly the VZV-encoded enzyme, compared to the natural substrate thymidine and other analogues like acyclovir [1] [3].
  • Biochemical Vulnerability: The bromine atom and the vinyl linkage create an electronic configuration that, upon incorporation into the growing DNA chain, facilitates irreversible termination or severely impedes further chain elongation [9] [8].
  • Stereochemical Specificity: The sugar moiety of Brivudine exists in the natural β-D-configuration, identical to physiological nucleosides. Furthermore, the bromovinyl group adopts the E (trans) stereochemistry. This specific stereochemistry is crucial for optimal interaction with the active sites of both the viral TK and the viral DNA polymerase [3] [8].

Table 1: Structural Comparison of Thymidine and Brivudine

Structural FeatureThymidineBrivudine (BVDU)Functional Consequence
BaseThymine (5-methyluracil)5-[(E)-2-bromovinyl]uracilEnhanced VZV TK affinity; Chain termination capability
C5 Substituent-CH₃ (Methyl)-CH=CHBr (E-Bromovinyl)Key determinant of potency & termination mechanism
Sugar2'-Deoxyribose (β-D)2'-Deoxyribose (β-D)Recognition by kinases and polymerases
Glycosidic Bondβ-N1β-N1Correct spatial orientation for phosphorylation & DNA incorporation
Overall Molecular FormulaC₁₀H₁₄N₂O₅C₁₁H₁₃BrN₂O₅Increased molecular weight and altered electronic properties

Viral Enzyme Targeting: Selective Phosphorylation by Varicella-Zoster Virus Thymidine Kinase

The activation of Brivudine from a prodrug to its therapeutically active form is a selective, phosphorylation-dependent process primarily mediated by the virus-encoded thymidine kinase. This step is fundamental to its targeted antiviral action and reduced host cell toxicity.

  • Initial Phosphorylation: The first and rate-limiting step in Brivudine's activation is its phosphorylation to Brivudine monophosphate (BVDU-MP). This reaction is catalyzed almost exclusively by the thymidine kinase (TK) encoded by VZV [3] [8].
  • Basis of Viral Selectivity: VZV TK exhibits a markedly higher affinity (up to 1000-fold lower inhibitory concentrations observed in vitro) for Brivudine compared to cellular TKs. This is attributed to the specific structural accommodation of the bulky bromovinyl group within the substrate-binding pocket of VZV TK, which cellular kinases lack [1] [3] [8].
  • Subsequent Phosphorylation: Following the initial viral TK-dependent step, cellular kinases efficiently convert BVDU-MP first to Brivudine diphosphate (BVDU-DP) and finally to the active metabolite, Brivudine triphosphate (BVDU-TP). Nucleoside diphosphate kinase (NDPK) and other cellular kinases mediate these conversions [3] [9].
  • Intracellular Accumulation: BVDU-TP accumulates to high concentrations within VZV-infected cells due to its efficient generation and relatively long intracellular half-life (approximately 10-16 hours). This sustained pool of the active triphosphate form allows for prolonged antiviral activity and supports once-daily dosing regimens clinically [3] [9].
  • Key Metabolite - Bromovinyluracil (BVU): A significant metabolic pathway involves the cleavage of Brivudine by thymidine phosphorylase in the liver (and potentially other sites), yielding bromovinyluracil (BVU). While BVU itself lacks antiviral activity, it plays a critical role in the drug's major drug interaction by irreversibly inhibiting dihydropyrimidine dehydrogenase (DPD) [3]. [Note: DPD inhibition and its consequences, while a critical safety aspect, are excluded from mechanistic discussion per requirements].

Table 2: Enzymatic Activation Pathway of Brivudine

Activation StepEnzyme ResponsibleLocationSubstrateProductViral Dependence
1st PhosphorylationViral Thymidine Kinase (TK)Infected Cell CytosolBrivudineBrivudine Monophosphate (BVDU-MP)Absolute (Cellular TKs inefficient)
2nd PhosphorylationCellular Kinases (e.g., TMPK)Cell CytosolBVDU-MPBrivudine Diphosphate (BVDU-DP)Indirect (Requires initial viral step)
3rd PhosphorylationCellular Kinases (e.g., NDPK)Cell CytosolBVDU-DPBrivudine Triphosphate (BVDU-TP)Indirect (Requires initial viral step)
CatabolismThymidine PhosphorylaseLiver, TissuesBrivudineBromovinyluracil (BVU)None

DNA Polymerase Inhibition: Competitive Substrate Binding and Chain Termination Mechanisms

Brivudine triphosphate (BVDU-TP) exerts its primary antiviral effect by targeting the viral DNA polymerase, an essential enzyme responsible for replicating the VZV genome. Inhibition occurs through two interconnected mechanisms.

  • Competitive Inhibition: BVDU-TP acts as a competitive inhibitor with respect to the natural substrate deoxythymidine triphosphate (dTTP). It binds to the dTTP recognition site on the VZV DNA polymerase with high affinity, effectively competing with dTTP for access to the active site. This competition reduces the incorporation rate of dTTP into the nascent viral DNA chain [9] [8].
  • Incorporation and Chain Termination: Despite being an inhibitor, BVDU-TP is also recognized by the VZV DNA polymerase as a pseudo-substitute for dTTP. Consequently, it is incorporated into the growing DNA chain opposite adenine (A) residues in the template strand. Once incorporated, however, BVDU-TP acts as an obligate chain terminator or causes severe elongation impairment:
  • The presence of the bulky bromovinyl group at the C5 position, replacing the smaller methyl group of thymine, introduces significant steric hindrance and alters the electronic properties of the base.
  • This modification disrupts the normal phosphodiester bond formation with the next incoming nucleotide (usually dATP, dCTP, dGTP, or dTTP). The viral DNA polymerase is unable to efficiently catalyze the addition of the subsequent nucleotide after BVDU-TP incorporation.
  • While some residual elongation might occur slowly past an incorporated Brivudine residue, the process is profoundly inefficient, effectively halting productive viral DNA synthesis [9] [8].
  • Lack of Proofreading Excision: Unlike some chain-terminating nucleosides, incorporated Brivudine monophosphate (BVDU-MP) within the DNA chain is not readily excised by the 3'→5' exonuclease proofreading activity often associated with viral DNA polymerases. This enhances its efficacy as a terminator [8].
  • Selectivity for Viral Polymerase: Although BVDU-TP can interact with cellular DNA polymerases (α, β, γ, δ), its affinity is significantly higher for the VZV-encoded DNA polymerase. This differential affinity contributes to the selective antiviral activity and relatively low cytotoxicity of Brivudine at therapeutic concentrations [3] [8].

Differential Activity Spectrum: Selectivity for VZV vs. HSV-1/HSV-2

A defining characteristic of Brivudine is its distinct antiviral spectrum, exhibiting exceptional potency against VZV but markedly reduced or negligible activity against the closely related herpes simplex viruses (HSV-1 and HSV-2). This differential activity is primarily determined at the level of the viral thymidine kinases.

  • High Potency Against VZV: Brivudine demonstrates exceptional in vitro potency against VZV, with inhibitory concentrations (IC₅₀ values) typically 28-fold to over 1000-fold lower than those of reference compounds like acyclovir or penciclovir. This high potency directly results from the efficient phosphorylation by VZV TK and the subsequent potent inhibition of VZV DNA polymerase by BVDU-TP [1] [3] [8].
  • Limited Activity Against HSV-1: Brivudine shows moderate activity against HSV-1 in vitro. HSV-1 TK can phosphorylate Brivudine, albeit less efficiently than VZV TK. Consequently, sufficient BVDU-TP can accumulate in HSV-1 infected cells to inhibit HSV-1 DNA polymerase and suppress viral replication, though the effective concentrations are generally higher than those required for VZV inhibition [1] [8].
  • Negligible Activity Against HSV-2: Crucially, Brivudine demonstrates minimal to no clinically relevant activity against HSV-2. This stark difference stems from the inability of the HSV-2 encoded thymidine kinase to effectively phosphorylate Brivudine. Structural differences in the substrate-binding pocket of HSV-2 TK compared to VZV TK and HSV-1 TK prevent efficient recognition and phosphorylation of the bromovinyl-modified nucleoside [1] [8].
  • Structural Basis for TK Selectivity: The molecular basis for this differential phosphorylation lies in subtle but critical variations in the amino acid composition and structure of the nucleoside binding pocket within the viral TKs. The binding pocket of VZV TK optimally accommodates the large bromovinyl group. While HSV-1 TK can tolerate it less efficiently, the binding pocket conformation of HSV-2 TK is incompatible, leading to very poor binding and phosphorylation kinetics for Brivudine [1] [8].
  • Lack of Activity Against Other Herpesviruses: Brivudine is not effective against beta- or gammaherpesviruses like HCMV, EBV, or HHV-6/7/8. These viruses either lack a specific viral TK (relying solely on cellular kinases, which poorly phosphorylate Brivudine) or possess a TK/DNA polymerase combination with inherently low affinity for Brivudine or its triphosphate form [3].

Table 3: Differential Sensitivity of Alphaherpesvirus Enzymes to Brivudine

VirusViral Thymidine Kinase (TK) Efficiency for Brivudine PhosphorylationSensitivity of Viral DNA Polymerase to BVDU-TPOverall Antiviral Activity
VZVVery High (Highest affinity substrate)Very High (Efficient incorporation & termination)Exceptional Potency (IC₅₀ typically < 0.01 µM)
HSV-1Moderate/Low (Less efficient than VZV TK)Moderate/HighModerate Activity (Higher IC₅₀ than VZV)
HSV-2Very Low/None (Poor substrate recognition & binding)Moderate/High (if phosphorylated)Negligible Activity

Properties

CAS Number

69304-47-8

Product Name

Brivudine

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9+/m0/s1

InChI Key

ODZBBRURCPAEIQ-PIXDULNESA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-5-(2-bromovinyl)-2'-deoxyuridine
(Z)-5-(2-bromovinyl)-2'-deoxyuridine
5-(2-bromoethenyl)-2'-deoxyuridine
5-(2-bromovinyl)-2'-deoxyuridine
5-BVDU
brivudin
brivudine
E-5-(2-bromovinyl)-dUrd
Z-5-(2-bromovinyl)-dUrd
Zostex

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.